molecular formula C10H13NO3 B13266828 Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate

Cat. No.: B13266828
M. Wt: 195.21 g/mol
InChI Key: SGGMHYHMJWTUHJ-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate is an organic compound with the molecular formula C10H13NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an ethyl ester in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones.

Scientific Research Applications

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    [1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial properties.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of similar compounds.

Biological Activity

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as oncology and antimicrobial therapy.

Molecular Characteristics:

  • Molecular Formula: C10H13NO3
  • Molecular Weight: 195.21 g/mol
  • IUPAC Name: Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate
  • Canonical SMILES: CCOC(=O)C1C2=C(CCN1)OC=C2

The synthesis of this compound typically involves the cyclization of pyridine derivatives with ethyl esters under controlled conditions. Common methods include heating the reactants in the presence of catalysts to facilitate the formation of the furo-pyridine structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance:

  • A study involving a series of furan–pyridinone derivatives demonstrated that compound 4c , structurally related to this compound, exhibited remarkable cytotoxicity against KYSE70 and KYSE150 cancer cell lines. At a concentration of 20 µg/mL, it achieved a 99% inhibition rate after 48 hours. The IC50 values were determined to be as low as 0.655 µg/mL for KYSE150 cells after 48 hours .

Table 1: Cytotoxicity Data for Compound 4c

CompoundCell LineConcentration (µg/mL)Inhibition Rate (%)IC50 (µg/mL)
4cKYSE7020991.463 (24h)
1.329 (48h)
KYSE15020990.888 (24h)
0.655 (48h)

These findings suggest that this compound and its derivatives may serve as promising candidates for developing anticancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Compounds with similar furo-pyridine structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Binding: It can bind to cellular receptors that modulate signaling pathways related to growth and survival.

Molecular docking studies have suggested that the carbonyl group in the pyridone moiety plays a crucial role in binding interactions with targets such as EGFR and MetAP2 proteins .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of derivatives related to this compound:

  • Antitumor Activity Assessment: A study evaluated a series of furan-pyridinone derivatives for their cytotoxic effects on esophageal cancer cell lines. The most potent derivative exhibited over 99% inhibition at optimal concentrations.
  • Molecular Docking Analysis: Docking studies indicated favorable interactions between derivatives and target proteins associated with cancer progression.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9/h4,6,9,11H,2-3,5H2,1H3

InChI Key

SGGMHYHMJWTUHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)OC=C2

Origin of Product

United States

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